molecular formula C11H11N3O2S B2628625 (4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 2375248-38-5

(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B2628625
CAS No.: 2375248-38-5
M. Wt: 249.29 g/mol
InChI Key: AOYPUEQTXLZQGC-XVKPBYJWSA-N
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Description

The compound is a derivative of imidazopyridine, which is a class of compounds known for their diverse biological activities . The presence of the thiophenyl group could potentially contribute to its lipophilicity, which might influence its pharmacokinetic properties.


Molecular Structure Analysis

The compound contains an imidazopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The 4-position of the imidazopyridine core is substituted with a thiophenyl group, and the 6-position is carboxylated .


Chemical Reactions Analysis

Imidazopyridines can undergo a variety of chemical reactions, including C-H activation, cross-coupling, and nucleophilic substitution . The reactivity of this specific compound would likely be influenced by the electron-withdrawing carboxylic acid group and the electron-donating thiophenyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group could allow for hydrogen bonding, potentially increasing its solubility in water. The thiophenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Derivatives

  • The amino acid 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, related to the compound , has been used to create new derivatives, including amide, ester, and alkyl derivatives. These were synthesized via the Pictet-Spengler reaction, highlighting its significance in pharmaceutical synthesis (Klutchko et al., 1991).

Structural Studies

  • X-ray powder diffraction studies have been conducted on related compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. Such studies are crucial for understanding the structural properties of compounds in this class, which is essential for pharmaceutical development (Qing Wang et al., 2017).

Medicinal Chemistry and Drug Design

  • Compounds like 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, closely related to the compound , have been identified as a new class of VEGFR-2 kinase inhibitors. This showcases the potential of such compounds in the development of new therapeutic agents (Sun-Young Han et al., 2012).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the target compound, have been synthesized and evaluated as antiprotozoal agents. This research area explores the use of such compounds in treating diseases caused by protozoan parasites (Ismail et al., 2004).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many imidazopyridines exhibit their biological activities by interacting with G-protein coupled receptors, ion channels, or enzymes .

Future Directions

Future research could involve synthesizing the compound and evaluating its biological activity. Given the known activities of related imidazopyridines, it could be of interest in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves the synthesis of the imidazo[4,5-c]pyridine ring system followed by the introduction of the thiophene and carboxylic acid functional groups.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetophenone", "thiophene-2-carboxylic acid", "ethyl chloroformate", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetyl)pyridine by reacting 2-aminopyridine with 2-bromoacetophenone in the presence of sodium hydride and acetic anhydride.", "Step 2: Synthesis of imidazo[4,5-c]pyridine by reacting 2-(2-bromoacetyl)pyridine with thiophene-2-carboxylic acid in the presence of sodium hydride and hydrochloric acid.", "Step 3: Synthesis of (4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid by reacting imidazo[4,5-c]pyridine with ethyl chloroformate, followed by treatment with sodium hydroxide and sodium bicarbonate to introduce the carboxylic acid functional group." ] }

CAS No.

2375248-38-5

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H11N3O2S/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16)/t7-,10-/m0/s1

InChI Key

AOYPUEQTXLZQGC-XVKPBYJWSA-N

Isomeric SMILES

C1[C@H](N[C@H](C2=C1NC=N2)C3=CC=CS3)C(=O)O

SMILES

C1C(NC(C2=C1N=CN2)C3=CC=CS3)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CS3)C(=O)O

solubility

not available

Origin of Product

United States

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